molecular formula C24H24N2O4S B250150 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B250150
M. Wt: 436.5 g/mol
InChI Key: IVMCANQTYHMVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide, also known as compound X, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide X is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and immune system modulation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including anti-cancer activity, neuroprotection, and immune system modulation. In addition, it has also been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide X in lab experiments is its potent anti-cancer activity. However, its complex synthesis method and limited availability can be a limitation for some researchers.

Future Directions

There are several future directions for the research and development of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide X. One area of interest is the optimization of its synthesis method to improve its availability and reduce its cost. In addition, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets. Furthermore, the development of novel drug delivery systems can help to improve its efficacy and reduce its toxicity.

Synthesis Methods

Compound X is synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline to produce N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide X.

Scientific Research Applications

Compound X has been widely used in scientific research due to its potential applications in various fields, including cancer research, neurology, and immunology. Studies have shown that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide X exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. In addition, it has also been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound X has been shown to modulate the immune system and can be used to treat autoimmune diseases.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H24N2O4S/c1-17-13-18(2)15-21(14-17)30-16-24(27)25-20-7-9-22(10-8-20)31(28,29)26-12-11-19-5-3-4-6-23(19)26/h3-10,13-15H,11-12,16H2,1-2H3,(H,25,27)

InChI Key

IVMCANQTYHMVFF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C

Origin of Product

United States

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